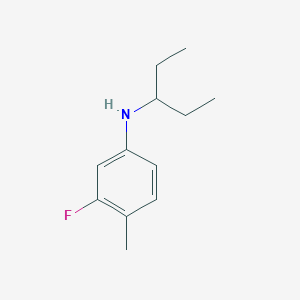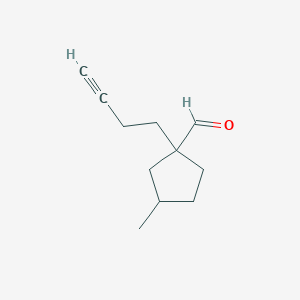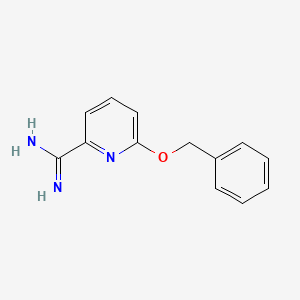![molecular formula C12H21IO2 B13311758 3-{[(2-Iodocycloheptyl)oxy]methyl}oxolane](/img/structure/B13311758.png)
3-{[(2-Iodocycloheptyl)oxy]methyl}oxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(2-Iodocycloheptyl)oxy]methyl}oxolane is a chemical compound with the molecular formula C12H21IO2 and a molecular weight of 324.20 g/mol . This compound is characterized by the presence of an iodocycloheptyl group attached to an oxolane ring through a methylene bridge. It is primarily used for research purposes in various scientific fields.
Preparation Methods
The synthesis of 3-{[(2-Iodocycloheptyl)oxy]methyl}oxolane involves several steps. One common method includes the reaction of 2-iodocycloheptanol with oxirane in the presence of a base to form the intermediate compound. This intermediate is then reacted with methylene chloride under controlled conditions to yield the final product . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production with considerations for cost, yield, and safety.
Chemical Reactions Analysis
3-{[(2-Iodocycloheptyl)oxy]methyl}oxolane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxolane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced iodocycloheptyl derivatives.
Scientific Research Applications
3-{[(2-Iodocycloheptyl)oxy]methyl}oxolane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 3-{[(2-Iodocycloheptyl)oxy]methyl}oxolane involves its interaction with specific molecular targets. The iodocycloheptyl group can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The oxolane ring may also play a role in stabilizing the compound’s interaction with its targets, enhancing its overall efficacy .
Comparison with Similar Compounds
3-{[(2-Iodocycloheptyl)oxy]methyl}oxolane can be compared with other similar compounds such as:
Properties
Molecular Formula |
C12H21IO2 |
|---|---|
Molecular Weight |
324.20 g/mol |
IUPAC Name |
3-[(2-iodocycloheptyl)oxymethyl]oxolane |
InChI |
InChI=1S/C12H21IO2/c13-11-4-2-1-3-5-12(11)15-9-10-6-7-14-8-10/h10-12H,1-9H2 |
InChI Key |
LOZXOTIHPNQUFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(CC1)I)OCC2CCOC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-7-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13311678.png)
amine](/img/structure/B13311698.png)

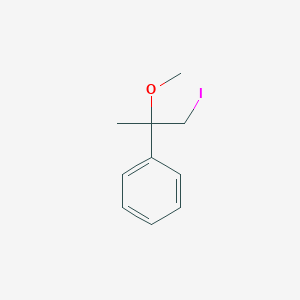
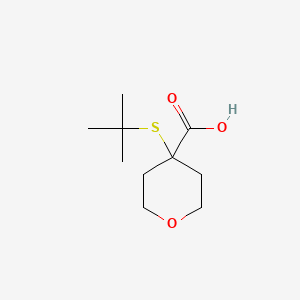
![4-[(Thiolan-3-yl)amino]benzamide](/img/structure/B13311718.png)

![2-{[1-(5-Methylfuran-2-yl)ethyl]amino}propan-1-ol](/img/structure/B13311743.png)


